molecular formula C27H22N4OS B11681316 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11681316
M. Wt: 450.6 g/mol
InChI Key: WLRLSLDWUCPYHI-OGLMXYFKSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound known for its unique structural properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with naphthaldehyde in the presence of a suitable catalyst to form the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide apart is its unique combination of the benzimidazole and naphthalene moieties.

Properties

Molecular Formula

C27H22N4OS

Molecular Weight

450.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C27H22N4OS/c32-26(30-28-17-22-13-8-12-21-11-4-5-14-23(21)22)19-33-27-29-24-15-6-7-16-25(24)31(27)18-20-9-2-1-3-10-20/h1-17H,18-19H2,(H,30,32)/b28-17+

InChI Key

WLRLSLDWUCPYHI-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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